
Cyanine7.5 azide (chloride)
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Overview
Description
Cyanine7.5 azide (chloride) is a near-infrared (NIR) fluorescent dye optimized for bioimaging and click chemistry applications. Its structure features a rigid polymethine bridge that enhances quantum yield (0.10) and brightness compared to earlier cyanine derivatives . Key properties include:
- Molecular Formula: C₄₈H₅₅ClN₆O
- CAS No.: 1628790-36-2
- Absorption/Emission: λₐᵦₛ = 788 nm, λₑₘ = 808 nm (ideal for deep-tissue imaging)
- Applications: Used in metabolic glutamate receptor studies, nanoparticle surface analysis, and in vivo imaging due to low tissue autofluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 azide (chloride) typically involves the introduction of an azide group to the Cyanine7.5 dye. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of Cyanine7.5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanine7.5 azide (chloride) primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group of Cyanine7.5 azide (chloride) and an alkyne-containing molecule .
Common Reagents and Conditions:
Reagents: Copper(I) iodide, sodium ascorbate, alkyne-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products: The major product of the click chemistry reaction involving Cyanine7.5 azide (chloride) is a triazole-linked conjugate, which can be used for various biolabeling applications .
Scientific Research Applications
Biolabeling and Imaging
Cyanine7.5 azide is extensively used for biolabeling due to its ability to bind covalently to biomolecules such as proteins and antibodies through click chemistry reactions with alkyne-functionalized targets. This application is particularly valuable in tracking the location and dynamics of biomolecules within biological samples.
- Case Study : In a study involving Chinese hamster ovary (CHO) cells, researchers utilized the azide functionality to label glycoproteins modified with alkynes, demonstrating effective visualization through fluorescence microscopy .
In Vivo Imaging
The near-infrared properties of Cyanine7.5 azide enable it to penetrate biological tissues effectively, making it suitable for in vivo imaging applications. This capability is critical for non-invasive imaging techniques in preclinical studies.
- Example Application : In vivo imaging studies have leveraged the low background fluorescence associated with near-infrared dyes to monitor tumor dynamics and responses to therapies .
Click Chemistry
Cyanine7.5 azide serves as a key component in click chemistry protocols, allowing for the straightforward conjugation of various biomolecules without the need for complex purification processes.
- Experimental Setup : Researchers have developed protocols where Cyanine7.5 azide is reacted with alkyne-modified peptides or nucleic acids, resulting in stable conjugates that can be used for further biological assays .
Mechanism of Action
The mechanism of action of Cyanine7.5 azide (chloride) involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target biomolecules. The near-infrared fluorescence of Cyanine7.5 enables deep tissue imaging with minimal background interference, making it ideal for in vivo applications .
Comparison with Similar Compounds
Comparison with Similar Cyanine Azide Derivatives
Spectral and Structural Properties
Notes:
- Cyanine7.5’s rigid bridge enhances fluorescence brightness by 20% compared to Cyanine5.5 and Cyanine3 .
- Cyanine3 operates in the visible spectrum (550–570 nm), limiting its utility for in vivo imaging .
Functional and Application Differences
Compound | Advantages | Limitations | Primary Applications |
---|---|---|---|
Cyanine7.5 Azide | Deep tissue penetration (NIR-II window) | Low aqueous solubility | In vivo imaging, nanoparticle tracking |
Cyanine5.5 Azide | Balanced NIR-I emission (~710 nm) | Moderate quantum yield | Intravital microscopy, multiplex assays |
Cyanine5 Azide | High brightness in NIR-I (~660 nm) | Potential photobleaching | Flow cytometry, protein labeling |
Cyanine3 Azide | High quantum yield in visible range | Limited tissue penetration | Cell surface labeling, microscopy |
Key Findings :
- Cyanine7.5’s emission at 808 nm minimizes tissue scattering, making it superior for whole-body imaging .
- Cyanine5.5 and Cyanine5 are preferred for multiplex assays due to spectral separation in the NIR-I range .
- Cyanine3’s high quantum yield is ideal for in vitro applications but unsuitable for deep-tissue studies .
Stability and Handling
- Cyanine7.5 Azide : Stable in DMSO at -20°C for 24 months; azide group requires caution (explosive risk in concentrated forms) .
- Cyanine5.5/Cyanine5 Azides : Similar storage requirements but may exhibit faster photobleaching under prolonged illumination .
- Cyanine3 Azide : More stable in aqueous buffers than NIR dyes but sensitive to pH extremes .
Commercial Availability and Cost
Biological Activity
Cyanine7.5 azide (chloride) is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biological research due to its unique spectral properties and applications in imaging and labeling studies. This article provides a comprehensive overview of the biological activity of Cyanine7.5 azide, including its chemical characteristics, mechanisms of action, applications in various fields, and relevant case studies.
Chemical Characteristics
Cyanine7.5 azide has the following chemical properties:
- Molecular Formula : C₄₈H₅₅ClN₆O
- Molecular Weight : 767.44 g/mol
- Excitation Maximum : 788 nm
- Emission Maximum : 808 nm
The compound features a rigid bridged polymethine chain that enhances its quantum yield by approximately 20%, resulting in brighter fluorescence compared to other cyanine dyes . It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits low solubility in water, making it suitable for various labeling applications involving biomolecules.
Cyanine7.5 azide is primarily utilized in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction facilitates the formation of a 1,2,3-triazole ring through the interaction of the azide group with an alkyne, resulting in a covalent bond that allows for the labeling of biomolecules. The high selectivity and biocompatibility of this reaction enable it to be performed under mild conditions in aqueous environments without interfering with other functional groups present in biomolecules.
Applications
Cyanine7.5 azide has diverse applications across various fields:
- In Vivo Imaging : Its near-infrared fluorescence allows for deep tissue penetration with minimal background fluorescence, making it ideal for tracking cellular processes and visualizing specific biomolecules within complex biological systems .
- Cancer Research : The dye is used in cancer theranostics, where it can "detect" and "kill" tumor cells via NIR fluorescence imaging. When conjugated with ligands that specifically bind to tumor antigens, it preferentially accumulates in tumor tissues .
- Fluorescent Probes : It serves as a fluorescent probe for detecting bioactive molecules associated with diseases, enhancing diagnostic capabilities .
Study 1: Imaging Cellular Processes
A study demonstrated the utility of Cyanine7.5 azide in imaging cellular processes by conjugating it with various biomolecules through click chemistry. The researchers visualized specific interactions using fluorescence microscopy, which provided insights into cellular mechanisms and molecular pathways.
Study 2: Cancer Theranostics
In another investigation, Cyanine7.5 azide was modified to enhance its targeting capabilities towards CD44-overexpressing tumors. The modified dye accumulated preferentially in tumor tissues and localized within mitochondria after being cleaved by hyaluronidase, showcasing its potential for targeted cancer therapy .
Comparative Analysis
The following table compares Cyanine7.5 azide with other similar compounds based on their spectral properties:
Compound Name | Molecular Formula | Excitation Maximum (nm) | Emission Maximum (nm) | Unique Features |
---|---|---|---|---|
Cyanine3.5 azide | C₃₉H₄₅N₅O | 650 | 670 | Shorter wavelength; used for similar labeling tasks |
Cyanine5.5 azide | C₄₁H₄₉N₅O | 675 | 695 | Far-red emitting; useful for multiplexing |
Cyanine7 azide | C₄₀H₅₁N₆O | 750 | 773 | Analog of Cyanine7; lower quantum yield |
Cyanine7.5 azide | C₄₈H₅₅ClN₆O | 788 | 808 | Enhanced quantum yield; ideal for deep tissue imaging |
Properties
Molecular Formula |
C48H55ClN6O |
---|---|
Molecular Weight |
767.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
InChI Key |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
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